

# experimental protocol for gravimetric analysis using barium perchlorate

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## Compound of Interest

Compound Name: Barium perchlorate

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## Application Note: Gravimetric Determination of Sulfate

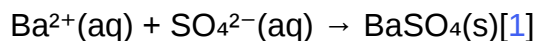
### Introduction

Gravimetric analysis is a fundamental quantitative method in analytical chemistry based on the measurement of the mass of a pure compound to which the analyte is chemically related.<sup>[1][2]</sup> This application note details the protocol for the gravimetric determination of sulfate. The method involves the precipitation of sulfate ions ( $\text{SO}_4^{2-}$ ) from a solution as highly insoluble barium sulfate ( $\text{BaSO}_4$ ).<sup>[1][3]</sup> The precipitate is then collected, washed, dried, and weighed. From the mass of the barium sulfate, the amount of sulfate in the original sample can be calculated.<sup>[1]</sup>

While the query specified the use of **barium perchlorate**, the standard and widely documented precipitating agent for this analysis is barium chloride ( $\text{BaCl}_2$ ).<sup>[1][3][4][5]</sup> **Barium perchlorate** is more commonly employed as a titrant in titrimetric methods for sulfate determination.<sup>[6][7]</sup> This protocol will, therefore, detail the established method using barium chloride, as it is the basis for standard procedures like those approved by the EPA.<sup>[4][8]</sup> The fundamental principle remains the precipitation of  $\text{BaSO}_4$ , which is one of the most insoluble salts of sulfate.<sup>[9][10]</sup>

### Principle

The analysis is based on the reaction of barium ions ( $\text{Ba}^{2+}$ ) with sulfate ions ( $\text{SO}_4^{2-}$ ) in an acidic solution to form a crystalline precipitate of barium sulfate. The reaction is as follows:



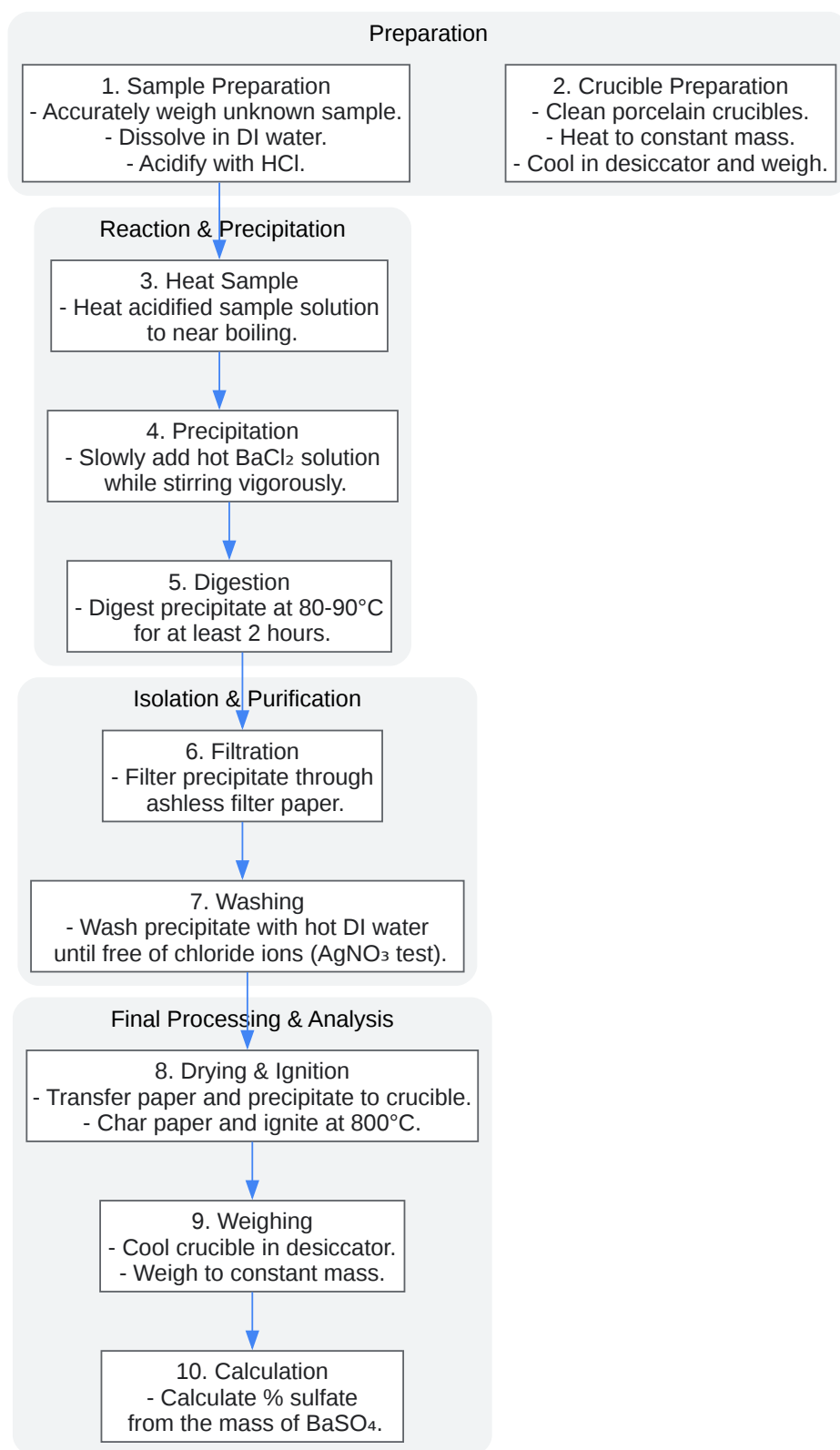
The precipitation is carried out in a hot, acidic solution (pH 4.5-5.0) to prevent the co-precipitation of other barium salts, such as barium carbonate or phosphate, and to promote the formation of larger, more easily filterable crystals.[8][11] The precipitate is then digested, a process where it is allowed to stand in the hot mother liquor, which further encourages the growth of larger particles and reduces impurities.[1][11] Finally, the precipitate is filtered, washed to remove impurities, ignited to a constant weight, and weighed.[3]

## Quantitative Data Summary

The following table summarizes key quantitative data relevant to the gravimetric determination of sulfate.

| Parameter   | Value                  | Reference |
|---|------------------------|-----------|
| Molar Mass of Barium Sulfate ( $\text{BaSO}_4$ )                  | 233.39 g/mol           | [12]      |
| Molar Mass of Sulfate Ion ( $\text{SO}_4^{2-}$ )                  | 96.06 g/mol            | N/A       |
| Solubility Product ( $K_{\text{sp}}$ ) of $\text{BaSO}_4$ at 25°C | $1.08 \times 10^{-10}$ | [9][13]   |
| Solubility of $\text{BaSO}_4$ in Water (20°C)                     | 0.2448 mg / 100 mL     | [9]       |
| Solubility of $\text{BaSO}_4$ in Water (30°C)                     | 0.285 mg / 100 mL      | [9]       |
| Ignition Temperature for Precipitate                              | 800 °C                 | [8][11]   |

## Experimental Workflow



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Caption: Workflow for the gravimetric determination of sulfate.

## Detailed Experimental Protocol

### 1. Reagents and Apparatus

- Apparatus: Analytical balance, drying oven, muffle furnace, desiccator, 400 mL beakers, glass stirring rods, watch glasses, funnels, porcelain crucibles with lids, wash bottle.[\[1\]](#)[\[11\]](#)
- Reagents:
  - Sulfate Unknown Sample: Dried at 110-120°C for at least 2 hours.[\[3\]](#)
  - Concentrated Hydrochloric Acid (HCl): Reagent grade.[\[3\]](#)
  - Barium Chloride Solution (approx. 0.1 M): Dissolve ~25 g of  $\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$  in 1 L of distilled water. Filter if not perfectly clear.[\[1\]](#)[\[11\]](#)
  - Silver Nitrate-Nitric Acid Reagent: Dissolve ~8.5 g  $\text{AgNO}_3$  and 0.5 mL concentrated  $\text{HNO}_3$  in 500 mL of distilled water. Used for testing for the presence of chloride ions.[\[11\]](#)
  - Ashless Filter Paper: Whatman No. 42 or equivalent, suitable for fine precipitates.[\[5\]](#)

### 2. Procedure

#### 2.1. Preparation of Crucibles

- Clean three porcelain crucibles and their lids thoroughly.
- Place the crucibles and lids (slightly ajar) in a muffle furnace at 800°C for at least one hour.
- Using tongs, transfer the crucibles and lids to a desiccator to cool to room temperature (approx. 30 minutes).[\[1\]](#)
- Weigh each crucible with its lid accurately on an analytical balance.
- Repeat the heating, cooling, and weighing cycle until a constant mass (agreement within  $\pm 0.4$  mg) is achieved.[\[3\]](#)

#### 2.2. Sample Preparation

- Accurately weigh by difference three portions of the dried unknown sample, each approximately 0.3-0.5 g, into separate, labeled 400 mL beakers.[3][5]
- To each beaker, add approximately 200 mL of distilled water and 0.5 mL of concentrated HCl.[3] Stir with a dedicated glass rod until the sample is fully dissolved. Leave the stirring rod in the beaker.

### 2.3. Precipitation

- Heat the sample solutions to near boiling.
- In a separate beaker, heat the  $\text{BaCl}_2$  solution to near boiling.[1]
- Slowly, and with constant vigorous stirring, add the hot  $\text{BaCl}_2$  solution to the hot sample solution. Adding the precipitant slowly helps to form larger crystals and reduces co-precipitation.[5][14] Continue adding until precipitation is complete, then add a small excess (~2 mL).[11]

### 2.4. Digestion

- Cover the beakers with watch glasses and digest the precipitate by keeping the solution just below boiling for at least two hours, or preferably overnight.[1][11] Digestion promotes the growth of larger, purer crystals.

### 2.5. Filtration and Washing

- Set up a funnel with ashless filter paper. Ensure the paper is properly folded and sealed to the funnel with distilled water.
- Decant the clear supernatant liquid through the filter paper, leaving most of the precipitate in the beaker.
- Wash the precipitate in the beaker with several small portions of hot distilled water, decanting the washings through the filter.
- Using a stream of hot water from a wash bottle and a rubber policeman, quantitatively transfer the entire precipitate into the filter paper.[3]

- Continue washing the precipitate on the filter paper with small portions of hot distilled water. [\[5\]](#)
- Test the filtrate for the absence of chloride ions. Collect a few mL of the latest washing in a test tube and add a few drops of the  $\text{AgNO}_3$  reagent. The absence of turbidity (cloudiness) indicates that the washing is complete. [\[3\]](#)[\[5\]](#)

## 2.6. Ignition and Weighing

- Carefully remove the filter paper containing the precipitate from the funnel, fold it, and place it into a pre-weighed porcelain crucible. [\[3\]](#)
- Dry the crucible and its contents in a drying oven. Then, place the crucible on a triangle support over a Bunsen burner. Gently heat to char the filter paper without it igniting into flame. [\[1\]](#)
- Transfer the crucible to a muffle furnace and ignite at  $800^\circ\text{C}$  for at least one hour to remove all carbon from the filter paper and achieve a constant composition of  $\text{BaSO}_4$ . [\[11\]](#)
- Cool the crucible in a desiccator and then weigh it.
- Repeat the ignition, cooling, and weighing steps until a constant mass is obtained. [\[3\]](#)

## 3. Calculation

The percentage of sulfate ( $\text{SO}_4^{2-}$ ) in the original sample is calculated using the following formula:

$$\% \text{SO}_4^{2-} = [(\text{Mass of BaSO}_4 \text{ precipitate (g)}) \times (\text{Gravimetric Factor})] / (\text{Initial Mass of Sample (g)}) \times 100$$

Where the Gravimetric Factor =  $(\text{Molar Mass of SO}_4^{2-}) / (\text{Molar Mass of BaSO}_4) = 96.06 \text{ g/mol} / 233.39 \text{ g/mol} = 0.41158$

## 4. Interferences

Proper experimental conditions are crucial to minimize errors.

- High Results: Can be caused by the co-precipitation of other barium salts like  $\text{Ba}(\text{NO}_3)_2$  or  $\text{BaCl}_2$ . This is minimized by proper washing and performing the precipitation in a dilute acid solution.[1][4]
- Low Results: Can occur due to incomplete precipitation or the co-precipitation of alkali metal sulfates, which have a lower molar mass than  $\text{BaSO}_4$ . Heavy metals like iron and chromium can also interfere with complete precipitation.[4] Performing the precipitation from a hot, dilute solution helps to mitigate these errors.[1]

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